Welcome to the BenchChem Online Store!
molecular formula C13H10F3NO B8284479 4-(2-Methoxy-3-(trifluoromethyl)phenyl)pyridine

4-(2-Methoxy-3-(trifluoromethyl)phenyl)pyridine

Cat. No. B8284479
M. Wt: 253.22 g/mol
InChI Key: ZHFNOBDPRSUSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314126B2

Procedure details

To a solution of 4-[2-methoxy-3-(trifluoro-methyl)phenyl]pyridine (0.42 g, 1.66 mmol) in methanol (10 ml), was added platinum oxide (0.10 g) and hydrochloric acid (0.1 ml, cone) and the reaction mixture was hydrogenated at 50 psi for 1 h under hydrogen. Filtration through a pad of celite and evaporation of the filtrate gave 0.48 g of crude product as the hydrochloric acid salt. The salt was dissolved in aqueous sodium carbonate (10%, 50 ml) and extracted with ethylacetate (3×50 ml). The combined organic phases was dried (MgSO4), filtered and evaporated to dryness to give the title compound (0.38 g). MS m/z (relative intensity, 70 eV) 260 (M+, 2), 258 (M+, 7), 229 (14), 228 (bp) 59 (15).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.Cl>CO.C(=O)([O-])[O-].[Na+].[Na+].[Pt]=O>[CH3:1][O:2][C:3]1[C:8]([C:9]([F:10])([F:12])[F:11])=[CH:7][CH:6]=[CH:5][C:4]=1[CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
COC1=C(C=CC=C1C(F)(F)F)C1=CC=NC=C1
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
through a pad of celite and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave 0.48 g of crude product as the hydrochloric acid salt
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1C(F)(F)F)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.